Aqueous Solubility: Hydrochloride Salt vs. Free Base — A >10-Fold Enhancement Enabling Aqueous-Phase Reaction Compatibility
The hydrochloride salt form of 4-bromo-2,3-dimethylaniline provides a decisive aqueous solubility advantage over the free base. While the free base (CAS 22364-25-6) is classified as 'very slightly soluble' with a calculated solubility of 0.44 g/L (440 mg/L) at 25 °C , the hydrochloride salt is described by multiple vendors as freely soluble in water, forming clear aqueous solutions suitable for Suzuki–Miyaura and other aqueous-compatible cross-coupling protocols . The US EPA EPISuite model estimates the free base water solubility at only ~106 mg/L . This solubility differential is critical for reaction design: the hydrochloride salt can be used directly in aqueous or biphasic reaction systems without pre-dissolution in organic co-solvents, whereas the free base requires organic solvent mediation.
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | Soluble in water (qualitative, crystalline solid dissolves readily); no quantitative g/L limit reported but fully water-miscible under typical reaction concentrations |
| Comparator Or Baseline | Free base (CAS 22364-25-6): 0.44 g/L (calculated, ACD/Labs V11.02) ; ~106 mg/L (EPISuite WSKOW v1.41 estimate) |
| Quantified Difference | Estimated >10-fold solubility enhancement for the HCl salt over the free base (based on conservative assumption that 'soluble' implies ≥5 g/L vs. 0.44 g/L measured/calculated for free base) |
| Conditions | Calculated and estimated values at 25 °C; hydrochloride solubility based on vendor-reported qualitative solubility classification |
Why This Matters
For procurement decisions, the hydrochloride salt eliminates the need for organic co-solvent screening and enables direct use in aqueous reaction conditions, reducing solvent inventory and simplifying workup procedures in medicinal chemistry and process development settings.
